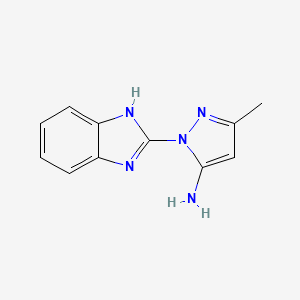

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-7-6-10(12)16(15-7)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNMPDQKBQRDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2-phenylenediamine with 4-fluorobenzaldehyde in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole intermediate . This intermediate is then reacted with a suitable pyrazole derivative under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis and cell division.

Pathways Involved: It may inhibit key pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

- Structure: Shares the benzimidazole core but replaces the pyrazole-amine group with a butanoic acid chain and a benzyl-hydroxyethylamino substituent ().

- Synthesis : Prepared via hydrolysis under basic conditions (10% NaOH), followed by pH adjustment with acetic acid . This contrasts with the target compound, which likely requires condensation reactions between benzimidazole precursors and substituted pyrazoles.

- Functional Implications : The carboxylic acid group in the analog may enhance solubility in polar solvents compared to the amine group in the target compound. However, the bulky benzyl-hydroxyethyl group could reduce membrane permeability.

General Trends in Benzimidazole-Pyrazole Derivatives

| Property | Target Compound | Typical Analogs |

|---|---|---|

| Core Structure | Benzimidazole + pyrazole | Benzimidazole + pyrazole/thiazole |

| Substituents | 5-methyl, 3-amine | Variable (e.g., halogens, carboxylic acids) |

| Synthetic Complexity | Moderate (condensation reactions) | High (multi-step functionalization) |

| Biological Activity | Underexplored | Antimicrobial, kinase inhibition |

Crystallographic and Computational Tools

- Structural Analysis : Programs like SHELX and ORTEP-3 are critical for determining molecular geometries and electron density maps. SHELX is widely used for small-molecule refinement, while ORTEP-3 aids in visualizing 3D structures . These tools ensure accurate characterization of benzimidazole derivatives, enabling comparative studies of bond lengths and angles.

Biological Activity

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, a heterocyclic compound, integrates the structural features of benzimidazole and pyrazole. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique combination of these two moieties enhances its pharmacological profile, making it a subject of significant scientific inquiry.

- Molecular Formula : C₁₁H₁₁N₅

- Molecular Weight : 213.24 g/mol

- CAS Number : 375394-74-4

- IUPAC Name : 2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, both Gram-positive and Gram-negative.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been well-documented. For instance, certain derivatives have shown efficacy against Hepatitis C virus (HCV), with EC50 values indicating potent activity. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential effectiveness against viral pathogens.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 (Breast Cancer) | This compound | 8 |

| A549 (Lung Cancer) | This compound | 6 |

These results indicate that the compound may inhibit cancer cell proliferation and could be further investigated as a potential therapeutic agent.

Structure–Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzimidazole or pyrazole rings can enhance or diminish activity. For example, substituents that increase electron density on the aromatic ring generally improve antimicrobial activity.

Case Studies

-

Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives against common bacterial strains, revealing that modifications at the 5-position of the pyrazole ring significantly increased activity against E. coli and S. aureus.

- Findings : The presence of electron-donating groups was correlated with lower MIC values.

-

Anticancer Screening : In vitro studies assessed the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell growth.

- Results : Compounds exhibiting a methyl group at the 5-position showed enhanced cytotoxicity in breast and lung cancer cells compared to those without such substitutions.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, and how can purity be ensured?

The compound can be synthesized via condensation reactions between benzimidazole precursors and substituted pyrazole intermediates. For example, derivatives of benzimidazole-pyrazole hybrids are often prepared using catalytic methods in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions. Key steps include cyclization of 1,2-diamine derivatives with aldehydes or ketones, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Purity validation requires melting point analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While no specific acute hazards are reported, standard precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of vapors/mist.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .

- Storage: Tightly sealed containers in dry, ventilated areas away from ignition sources. Note decomposition products (CO, NOx) under fire conditions .

Q. Which analytical techniques are recommended for structural characterization?

- Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and aromaticity. IR spectroscopy to identify NH/amine functionalities .

- Elemental Analysis: Validate empirical formula (C₁₁H₁₁N₅) via combustion analysis .

- X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structure determination?

For complex crystal systems:

- Data Collection: Use high-resolution synchrotron sources to enhance weak diffraction.

- Refinement: Apply SHELXL’s twin refinement tools (TWIN/BASF commands) for twinned crystals. Validate with R-factor convergence (<5%) and residual electron density maps .

- Visualization: ORTEP-3 aids in thermal ellipsoid analysis and intermolecular interaction mapping .

Q. How can hydrogen-bonding patterns influence the compound’s supramolecular assembly?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds (e.g., D (onor)-A (cceptor) motifs) into chains (C ), rings (R ), or self-assembled frameworks. For benzimidazole-pyrazole hybrids, N–H···N and C–H···π interactions often stabilize layered or helical packing. Software like Mercury (CCDC) can quantify bond distances/angles and generate topology descriptors .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Wavefunction Analysis: Tools like Multiwfn calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and nucleophilic/electrophilic sites .

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorption bands .

- Molecular Dynamics (MD): Model solvation effects in polar solvents (e.g., water/DMSO) to study aggregation or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.